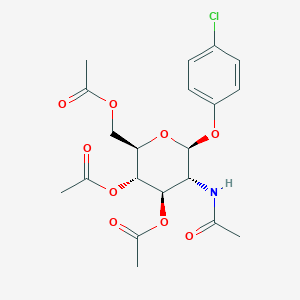

4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Übersicht

Beschreibung

4-Chlorophenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-b-D-Glucopyranoside is renowned for its extraordinary anti-inflammatory attributes. It consistently garners substantial attention within the biomedical domain due to its distinctive chemical makeup and intricate mode of operation . This potent substance plays a vital role in pharmaceutical research and the identification of efficacious therapeutics for a plethora of ailments, such as rheumatoid arthritis, inflammatory bowel disease, and chronic inflammatory conditions .

Molecular Structure Analysis

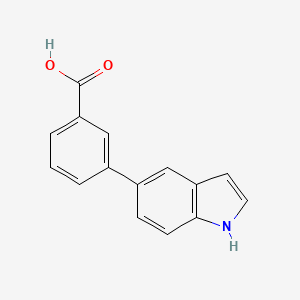

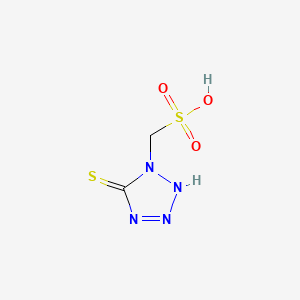

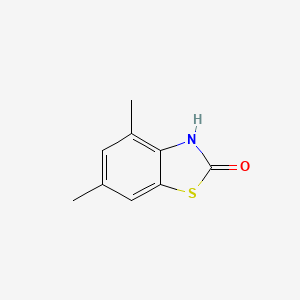

The molecular formula of this compound is C20H24ClNO9, and its molecular weight is 457.86 . The IUPAC name is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its InChI Key is WYEQTOCFACZKOK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

CPADG plays a crucial role in pharmaceutical research due to its complex structure and action mechanism. It’s instrumental in the development of new therapeutics for diseases like rheumatoid arthritis , inflammatory bowel disease , and other chronic inflammatory conditions . Its unique chemical properties make it an excellent candidate for synthesizing novel drug molecules.

Glycosylation Disorders

The compound’s glycan structure is particularly significant in researching glycosylation disorders. It serves as a tool for exploring disease pathways and potential interventions, including the development of cancer therapies . Its unparalleled versatility in glycan manipulation makes it a valuable asset in this research area.

Antibacterial Applications

CPADG exhibits potential antibacterial activities, which makes it a notable candidate for developing new antibacterial drugs. Its efficacy against various bacterial strains is being explored to combat antibiotic resistance .

Antitumor Activities

The antitumor properties of CPADG are being studied for their potential in cancer treatment. Researchers are investigating its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antiviral Research

CPADG’s structure allows for the exploration of antiviral activities. Its application in the development of antiviral drugs is a promising field, particularly in the fight against emerging viral infections .

Inflammatory Conditions

The compound’s role in modulating inflammatory responses is under investigation. It may lead to breakthroughs in treating conditions where inflammation plays a key role, such as asthma and allergies .

.Industrial Applications

Beyond scientific research, CPADG’s properties are also being explored for industrial applications. Its stability and reactivity are valuable in the synthesis of complex molecules used in various industries .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEQTOCFACZKOK-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)